N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate
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Description
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
cholinergic signaling pathway , leading to an increase in acetylcholine levels. Inhibition of lipoxygenase enzymes would affect the arachidonic acid metabolism pathway , potentially reducing the production of inflammatory mediators .
Result of Action
Based on its potential targets, the compound could lead to increased acetylcholine levels in the synaptic cleft (due to cholinesterase inhibition) and reduced inflammation (due to lipoxygenase inhibition) .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S.C2H2O4/c1-2-4-17-14(3-1)18-19(22-12-23-20(18)26-17)21-8-7-13-5-6-15-16(11-13)25-10-9-24-15;3-1(4)2(5)6/h5-6,11-12H,1-4,7-10H2,(H,21,22,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITSLBSQPAYVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCC4=CC5=C(C=C4)OCCO5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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